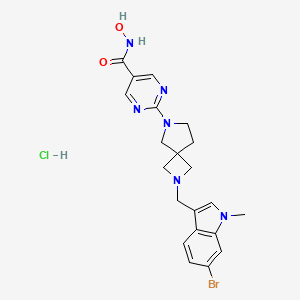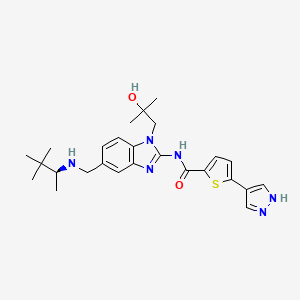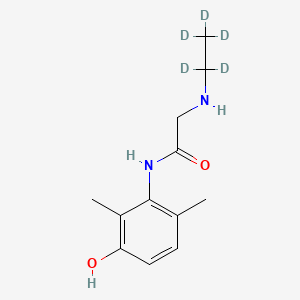
3-Hydroxy-N-desethyl Lidocaine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N-desethyl Lidocaine-d5 is a deuterated analog of 3-Hydroxy-N-desethyl Lidocaine, which is a metabolite of Lidocaine. Lidocaine is a widely used local anesthetic and antiarrhythmic drug. The deuterated form, this compound, is often used in scientific research for various analytical and pharmacokinetic studies due to its stable isotopic labeling .
Métodos De Preparación
3-Hydroxy-N-desethyl Lidocaine-d5 can be synthesized through the hydrogenation of Lidocaine using deuterated reagents. The specific synthetic routes and reaction conditions can be found in scientific literature, which typically involve the use of deuterium gas or deuterated solvents . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the deuterated compound.
Análisis De Reacciones Químicas
3-Hydroxy-N-desethyl Lidocaine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
3-Hydroxy-N-desethyl Lidocaine-d5 is used in various scientific research applications, including:
Chemistry: It is used as an internal standard in mass spectrometry for the quantification of Lidocaine and its metabolites.
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of Lidocaine.
Medicine: It aids in the development of new anesthetic drugs and in understanding the metabolic pathways of existing drugs.
Industry: The compound is used in the quality control and assurance processes of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N-desethyl Lidocaine-d5 is similar to that of Lidocaine. It works by blocking sodium channels in the neuronal cell membrane, which inhibits the initiation and conduction of nerve impulses. This action results in the anesthetic and antiarrhythmic effects of the compound. The deuterated form is primarily used for research purposes to study the pharmacokinetics and metabolism of Lidocaine .
Comparación Con Compuestos Similares
3-Hydroxy-N-desethyl Lidocaine-d5 can be compared with other similar compounds such as:
3-Hydroxy-N-desethyl Lidocaine: The non-deuterated form, which is also a metabolite of Lidocaine.
Lidocaine: The parent compound, widely used as a local anesthetic and antiarrhythmic drug.
N-desethyl Lidocaine: Another metabolite of Lidocaine, used in similar pharmacokinetic studies.
The uniqueness of this compound lies in its stable isotopic labeling, which makes it particularly useful in precise analytical studies and research applications.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
227.31 g/mol |
Nombre IUPAC |
N-(3-hydroxy-2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16)/i1D3,4D2 |
Clave InChI |
YITCMQBVWIHTTA-SGEUAGPISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])NCC(=O)NC1=C(C=CC(=C1C)O)C |
SMILES canónico |
CCNCC(=O)NC1=C(C=CC(=C1C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


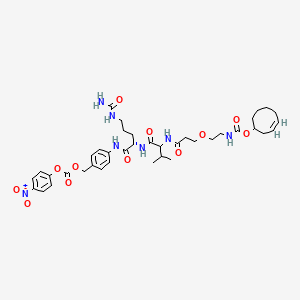
![disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate](/img/structure/B12424706.png)
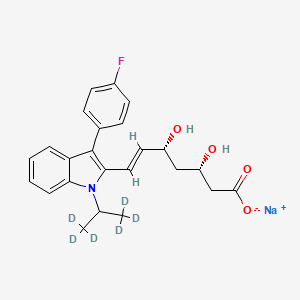
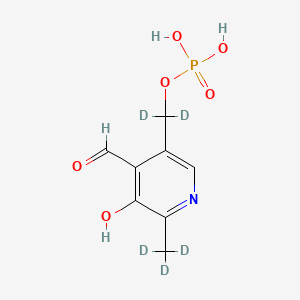
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)
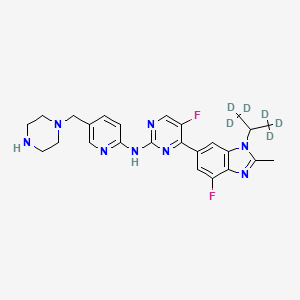
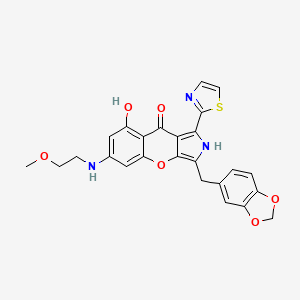
![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)
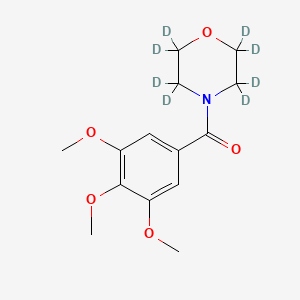
![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)
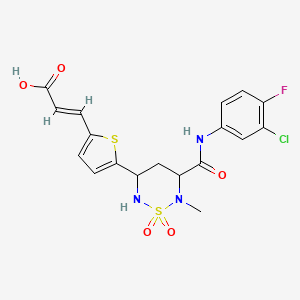
![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)
